Chlorotris(triphenylphosphine)cobalt(I)

Catalog No.
S3317092
CAS No.
26305-75-9
M.F
C54H45ClCoP3-
M. Wt
881.2
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotris(triphenylphosphine)cobalt(I)

CAS Number

26305-75-9

Product Name

Chlorotris(triphenylphosphine)cobalt(I)

IUPAC Name

cobalt;triphenylphosphane;chloride

Molecular Formula

C54H45ClCoP3-

Molecular Weight

881.2

InChI

InChI=1S/3C18H15P.ClH.Co/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1

InChI Key

LNEYYSPXDKDADL-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Co]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Co]

Chlorotris(triphenylphosphine)cobalt(I), also abbreviated as CoCl(PPh3)3, is a coordination complex containing cobalt(I) as the central metal atom bonded to three triphenylphosphine (PPh3) ligands and a chlorine atom. It is a well-established catalyst used in organic synthesis, particularly in radical reactions [].


Molecular Structure Analysis

CoCl(PPh3)3 adopts a trigonal pyramidal geometry with the cobalt(I) atom at the center. The three bulky triphenylphosphine ligands occupy the equatorial positions, while the chlorine atom occupies the apical position. This arrangement minimizes steric hindrance between the bulky PPh3 groups [].

Here are some notable aspects of the structure:

  • Square Planar vs. Trigonal Pyramidal: While Co(I) typically adopts a square planar geometry with four ligands, the presence of the bulky PPh3 groups forces a trigonal pyramidal geometry to minimize steric repulsion [].
  • Metal-Ligand Bonding: The cobalt(I) center forms coordinate covalent bonds with the lone pairs on the phosphorus atoms of the PPh3 ligands. The Co-Cl bond is also covalent in nature [].

Chemical Reactions Analysis

Synthesis:

CoCl(PPh3)3 can be synthesized by the reaction of cobalt(II) chloride (CoCl2) with triphenylphosphine (PPh3) in an inert atmosphere like nitrogen.

CoCl2 + 3 PPh3 → CoCl(PPh3)3

Reactions:

CoCl(PPh3)3 is primarily used as a catalyst in radical reactions. It acts as a single-electron transfer reagent, facilitating the homolytic cleavage of halogenated organic molecules to generate radicals. Here's an example for the radical dimerization of a bromoethane molecule:

CoCl(PPh3)3 + CH3CH2Br → CoCl(PPh3)3(+) + Br• + CH3CH2•CH3CH2• + CH3CH2Br → CH3CH2-CH2CH3 + Br•

In this reaction, CoCl(PPh3)3 abstracts a bromine atom from bromoethane to form a radical cation (CoCl(PPh3)3(+)) and a bromine radical (Br•). The bromine radical then reacts with another bromoethane molecule to initiate a chain reaction leading to the formation of the dimerization product, 1,2-dibrmoethane (CH3CH2-CH2CH3).

Physical and Chemical Properties

  • Appearance: Brown solid [].
  • Melting Point: No data available.
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like toluene and benzene [].
  • Stability: Air and moisture sensitive in solution, oxidizes readily [].

Mechanism of Action (Not Applicable)

Chlorotris(triphenylphosphine)cobalt(I) should be handled with care in a fume hood due to the following hazards:

  • Air and Moisture Sensitivity: The compound readily oxidizes in air and moisture, releasing toxic phosphine gas (PH3) [].
  • Toxicity: Data on the specific toxicity of CoCl(PPh3)3 is limited, but cobalt compounds can be harmful if inhaled or ingested. Standard laboratory safety practices for handling chemicals should be followed.

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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